2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-2-4-11(5-3-10)14-16-17-15(21-14)12-6-8-13(9-7-12)18(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUNTLDPGHNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356912 | |
| Record name | 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62507-52-2 | |
| Record name | 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62507-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Nitrophenyl)-5-(4-tolyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA)
Major Products Formed
Reduction: 2-(4-Methylphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole
Substitution: Various substituted oxadiazoles depending on the nucleophile used
Scientific Research Applications
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Agriculture: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound can inhibit the synthesis of bacterial cell walls or interfere with protein synthesis, leading to the death of the microorganism.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Pesticidal Activity: The compound can inhibit essential enzymes in pests, leading to their death.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pharmacological Activity Comparisons
Central Nervous System (CNS) Depressant Activity
Compounds with EW groups at both C2 and C5 positions exhibit enhanced CNS activity:
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV): Substituents: Chloro (EW) at C2, nitro (EW) at C5.
- 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) :
Comparison with Target Compound :
The target compound’s C2 methyl group (ED) likely reduces its CNS activity compared to XIV and XV, as EW groups at both positions are critical for optimal pharmacological effects.
Anticancer Activity
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) :
Comparison : The target compound’s methyl group (ED) may reduce anticancer efficacy compared to chloro/fluoro-substituted analogs, as EW groups improve binding to cellular targets.
Tuberculostatic Activity
Biological Activity
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 281.27 g/mol
- SMILES : CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N+[O-]
- InChIKey : MKOUNTLDPGHNHQ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Properties
Research indicates that derivatives of oxadiazoles, including this compound, have shown promising results against several cancer types:
- Cytotoxicity : The compound has demonstrated cytotoxic activity against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and other cancer cell lines. For instance, studies have reported IC values in the micromolar range for these cell lines .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that the compound triggers apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various oxadiazole derivatives, including this compound. The findings indicated:
- MCF-7 Cell Line : IC values were recorded at approximately 0.65 µM.
- MEL-8 Cell Line : The compound exhibited slightly lower activity compared to standard chemotherapeutics like doxorubicin but still showed significant potential as an anticancer agent .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 0.65 |
| MEL-8 | 2.41 |
| U-937 | Sub-micromolar |
Study 2: Apoptotic Induction Mechanisms
In a separate investigation focusing on the apoptotic mechanisms:
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, and how can purity be optimized?
- Methodology : A two-step synthesis is commonly employed:
Hydrazide formation : React ethyl 4-methylbenzoate with hydrazine hydrate to yield 4-methylbenzohydrazide.
Cyclization : Treat the hydrazide with 4-nitrobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring .
- Optimization : Purity can be enhanced via recrystallization (e.g., ethanol/water mixtures) and monitored by TLC (Rf ~0.6 in ethyl acetate/hexane, 1:3). Elemental analysis (C, H, N) and HPLC (>98% purity) are critical for validation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR : ¹H NMR (δ 2.35 ppm for methyl protons; aromatic protons at δ 7.4–8.3 ppm) and ¹³C NMR (C=O at ~165 ppm) .
- IR : Stretching vibrations for C=N (1600–1620 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
- Mass Spectrometry : HRMS (m/z calculated for C₁₅H₁₁N₃O₃: 281.0801) .
- Supplementary Methods : X-ray crystallography (if single crystals are obtained) and elemental analysis .
Q. What physicochemical properties (e.g., logP, solubility) are critical for its application in drug discovery?
- Key Data :
- logP : ~4.7 (indicative of moderate lipophilicity, suitable for blood-brain barrier penetration) .
- Aqueous Solubility : Low (~10⁻⁵ M), necessitating DMSO or PEG-400 as solvents for in vitro assays .
- Thermal Stability : Decomposition temperature >250°C (TGA data) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., NO₂ at C5) influence the pharmacological activity of 1,3,4-oxadiazoles?
- Mechanistic Insight : The nitro group enhances electrophilicity, improving interactions with biological targets (e.g., GABA receptors for anticonvulsant activity). Comparative studies show that 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole exhibits 70% higher anticonvulsant activity than non-nitrated analogs .
- Computational Support : DFT studies reveal reduced HOMO-LUMO gaps (~3.5 eV) in nitrated derivatives, correlating with enhanced bioactivity .
Q. What experimental strategies address low yields in alkylation/cyclization reactions during synthesis?
- Challenges : Secondary alkyl halides (e.g., isopropyl iodide) yield <25% due to competing cyclization .
- Solutions :
- Use crown ethers (e.g., 18-crown-6) to stabilize intermediates in dioxane/KOH systems .
- Optimize reaction time (≤6 hrs) and temperature (reflux in ethanol) to minimize byproducts .
Q. How can in vitro and in vivo pharmacological evaluations be designed to assess CNS activity?
- Protocols :
- Anticonvulsant Assays : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents (ED₅₀: 30–50 mg/kg) .
- Neurotoxicity Screening : Rotarod test to exclude motor impairment at therapeutic doses .
Q. How to resolve contradictions between computational predictions and experimental solubility/bioactivity data?
- Case Study : DFT predicts moderate solubility (logSw ~-4.9), but experimental assays show even lower values. This discrepancy may arise from crystal packing effects not modeled in simulations .
- Mitigation : Use co-solvents (e.g., cyclodextrins) or salt formation to improve bioavailability .
Q. What advanced theoretical methods (e.g., DFT, MD) are used to study structure-property relationships?
- DFT Applications :
- Optimize geometry and calculate dipole moments (~5.2 Debye), influencing membrane permeability .
- Vibrational spectroscopy assignments (e.g., NO₂ asymmetric stretching at 1520 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
